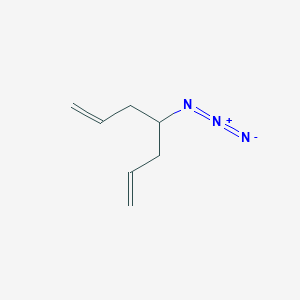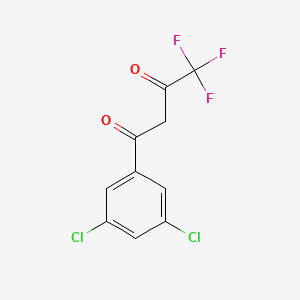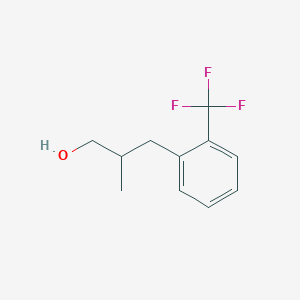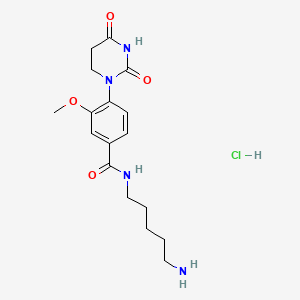![molecular formula C16H15FN2O5 B13576339 (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)
(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated phenyl group, a hydroxyethylamino group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: Substitution of a hydrogen atom on the phenyl ring with a fluorine atom.
Amination: Introduction of the hydroxyethylamino group through nucleophilic substitution.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems and developing new biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The mechanism by which (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The fluorinated phenyl group and nitrobenzoate moiety can interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chlorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
- (3-Bromophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
- (3-Methylphenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
Uniqueness
Compared to similar compounds, (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable molecule for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H15FN2O5 |
|---|---|
Peso molecular |
334.30 g/mol |
Nombre IUPAC |
(3-fluorophenyl)methyl 2-(2-hydroxyethylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C16H15FN2O5/c17-12-3-1-2-11(8-12)10-24-16(21)14-9-13(19(22)23)4-5-15(14)18-6-7-20/h1-5,8-9,18,20H,6-7,10H2 |
Clave InChI |
AKOLKGIEYFHHHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
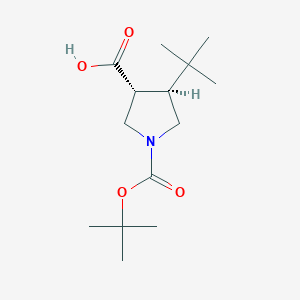

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
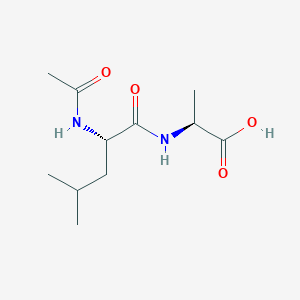
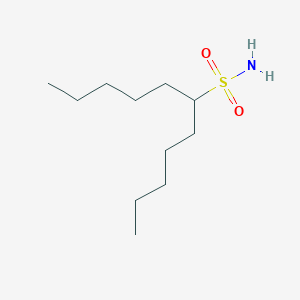
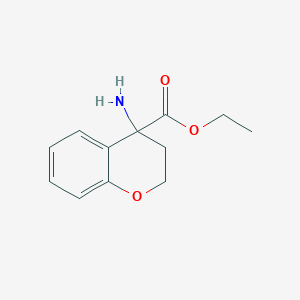
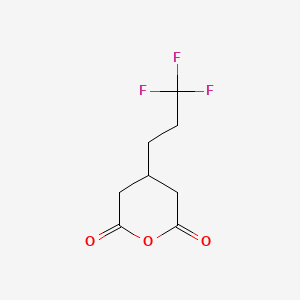
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13576321.png)
